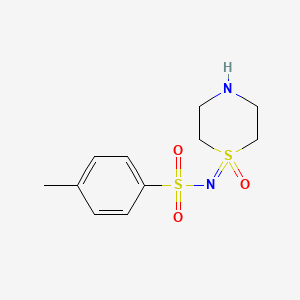
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is a heterocyclic compound that contains a thiazole ring, a piperidine ring, and an ethylamine side chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The presence of the piperidine ring further enhances the compound’s pharmacological potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-aminothiazole with 1-chloro-4-methylpiperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like toluene or ethanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazoles, thiazole-amines, thiazole-thiols.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar structure but with a piperazine ring instead of a thiazole ring.
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropyl)pyridin-4-yl)thiazole-2-amine: Contains a pyridine ring and trifluoromethyl group.
Uniqueness
2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is unique due to the combination of the thiazole and piperidine rings, which confer distinct biological activities and chemical reactivity. The presence of the ethylamine side chain further enhances its versatility in chemical synthesis and biological applications.
Eigenschaften
Molekularformel |
C11H19N3S |
|---|---|
Molekulargewicht |
225.36 g/mol |
IUPAC-Name |
2-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C11H19N3S/c1-9-10(5-6-12)15-11(13-9)14-7-3-2-4-8-14/h2-8,12H2,1H3 |
InChI-Schlüssel |
MRVFNUUJCWJOKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N2CCCCC2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



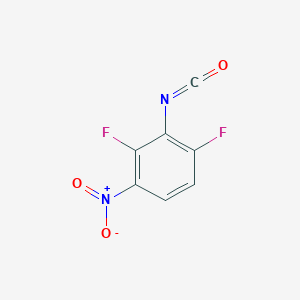

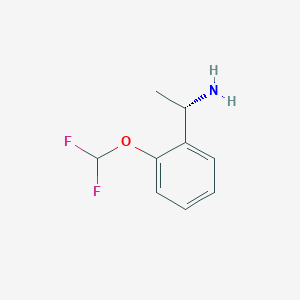

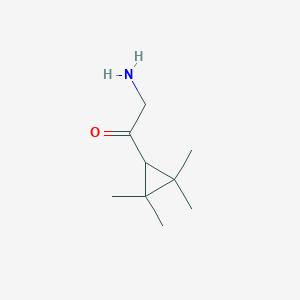
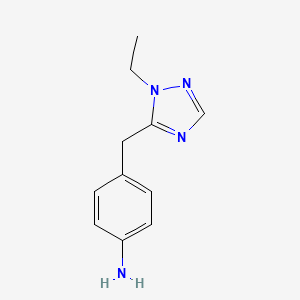

![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
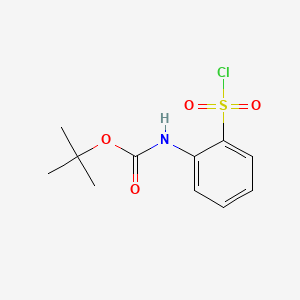
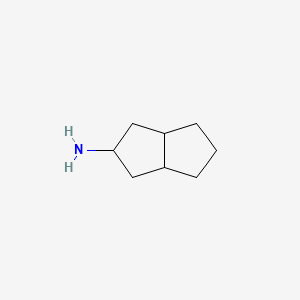
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)
